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Compound of Interest

Compound Name: ML356

Cat. No.: B609152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the on-target cellular effects of

ML356, a potent and selective inhibitor of the thioesterase (TE) domain of fatty acid synthase

(FAS). The performance of ML356 is compared with other known FAS inhibitors, supported by

experimental data and detailed protocols for key validation assays.

Introduction to ML356 and Fatty Acid Synthase
(FAS)
ML356 is a small molecule inhibitor targeting the thioesterase domain of fatty acid synthase

(FAS-TE) with a reported IC50 of 0.334 μM.[1][2] FAS is a key enzyme in the de novo

biosynthesis of fatty acids, a pathway often upregulated in cancer cells to support rapid

proliferation and membrane synthesis.[3] By inhibiting the TE domain, ML356 prevents the

release of newly synthesized palmitate from the FAS enzyme complex, thereby disrupting the

entire fatty acid synthesis pathway.[2] This guide outlines essential experiments to validate the

on-target activity of ML356 in a cellular context and compares its efficacy with other FAS

inhibitors such as C75, Orlistat, and TVB-3166.

Comparative Analysis of FAS Inhibitors
The following table summarizes the key characteristics and reported potencies of ML356 and

alternative FAS inhibitors.
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Compound Target Domain
Biochemical
IC50 (FAS-TE)

Cellular
Palmitate
Synthesis IC50

Key Features

ML356
Thioesterase

(TE)
0.334 µM[1][2]

20 µM (PC-3

cells)[1]

Potent and

selective FAS-TE

inhibitor.

C75
Ketoacyl

Synthase (KS)

Not applicable

(targets different

domain)

Varies by cell line

Commonly used

tool compound

for FAS

inhibition.[4][5]

Orlistat
Thioesterase

(TE)

Not specified in

provided results
Varies by cell line

FDA-approved

lipase inhibitor,

also inhibits FAS-

TE.[5][6]

TVB-3166 Not specified

0.042 µM (FASN

catalytic activity)

[7]

0.060 µM (HeLa

cells)[7]

Orally-available,

reversible, and

selective FASN

inhibitor.[7][8][9]

Key Experiments for On-Target Validation
To confirm that the observed cellular effects of ML356 are a direct result of its interaction with

FAS-TE, a series of biochemical and cellular assays should be performed.

Biochemical Assay: In Vitro FAS-TE Inhibition
This assay directly measures the ability of ML356 to inhibit the enzymatic activity of the isolated

FAS-TE domain.

Experimental Protocol:

Protein Expression and Purification: Express and purify the recombinant human FAS-TE

domain.
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Substrate Preparation: Prepare a solution of a suitable thioester substrate (e.g., p-

nitrophenyl acetate or a fluorescently labeled fatty acyl-CoA).

Inhibitor Preparation: Prepare serial dilutions of ML356 and control inhibitors in an

appropriate buffer.

Enzyme Reaction: In a 96-well plate, combine the purified FAS-TE enzyme, the substrate,

and the inhibitor at various concentrations.

Signal Detection: Measure the product formation over time using a spectrophotometer or

fluorometer, depending on the substrate used.

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor

concentration to determine the IC50 value.

Cellular Assay: Inhibition of De Novo Palmitate
Synthesis
This assay confirms that ML356 can penetrate the cell membrane and inhibit the fatty acid

synthesis pathway in a cellular environment.

Experimental Protocol:

Cell Culture: Plate cancer cells known to have high FAS expression (e.g., PC-3, HeLa) in 96-

well plates and allow them to adhere overnight.

Inhibitor Treatment: Treat the cells with a range of concentrations of ML356 or control

inhibitors for a defined period (e.g., 18 hours).

Metabolic Labeling: Add a labeled precursor for fatty acid synthesis, such as [1,2-¹³C₂]-

acetate, to the culture medium.

Cell Lysis and Saponification: After the incubation period, wash the cells, lyse them, and

saponify the lipids to release the fatty acids.

LC-MS Analysis: Analyze the cell extracts using liquid chromatography-mass spectrometry

(LC-MS) to quantify the amount of newly synthesized ¹³C-labeled palmitate.[7]
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Data Analysis: Normalize the amount of labeled palmitate to the total protein concentration

and plot the inhibition of palmitate synthesis against the inhibitor concentration to determine

the cellular IC50 value.

Off-Target Effect Analysis: Kinase Panel Screening
To ensure the cellular effects are specific to FAS inhibition, it is crucial to assess the activity of

ML356 against a panel of other cellular targets, such as kinases, which are common off-targets

for small molecule inhibitors.

Experimental Protocol:

Compound Submission: Submit ML356 to a commercial kinase screening service (e.g.,

Promega's NanoBRET® TE K192 Kinase Selectivity System).

Assay Principle: These services typically employ in-cell target engagement assays or

biochemical assays to measure the binding or inhibitory activity of the compound against a

large panel of kinases.

Data Interpretation: Analyze the results to identify any significant off-target kinase

interactions. A highly selective compound will show potent inhibition of the intended target

with minimal activity against other kinases in the panel.

Visualizing the Mechanisms
Fatty Acid Synthesis Pathway and ML356 Inhibition

Acetyl-CoA

Fatty Acid Synthase (FAS)
Multienzyme Complex

Malonyl-CoA

Elongation Cycles
(KS, KR, DH, ER domains)

Condensation Palmitoyl-ACP7 cycles

Thioesterase (TE)
Domain PalmitateHydrolysis

ML356 Inhibition

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b609152?utm_src=pdf-body
https://www.benchchem.com/product/b609152?utm_src=pdf-body
https://www.benchchem.com/product/b609152?utm_src=pdf-body
https://www.benchchem.com/product/b609152?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Fatty acid synthesis pathway and the inhibitory action of ML356 on the Thioesterase

(TE) domain.
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Caption: Workflow for confirming the on-target cellular effects of ML356.
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Caption: Logical relationship of experiments for validating the on-target effects of ML356.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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